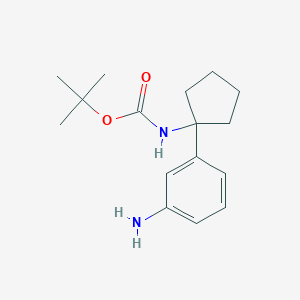![molecular formula C14H12BrClN2 B13364506 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is a complex organic compound with a tricyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine typically involves multiple steps. One efficient method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using Sn(II) bromide, followed by bromination at the 10 position and deamination . This process yields the desired product with a high overall yield of 75%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like Sn(II) bromide.
Common Reagents and Conditions
Sn(II) bromide: Used for the reduction of nitro groups.
HBr: Used in the bromination step.
Sn(II) sulfate: Used to generate Sn(II) bromide in situ.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potent inhibitor of farnesyl protein transferase, showing potential as an antitumor agent.
Biological Research: Its derivatives are used to study the inhibition of protein prenylation, a process crucial for the function of various proteins involved in cell signaling.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require prenylation, thereby disrupting cell signaling pathways crucial for cancer cell growth and survival .
Propiedades
Fórmula molecular |
C14H12BrClN2 |
|---|---|
Peso molecular |
323.61 g/mol |
Nombre IUPAC |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-14-amine |
InChI |
InChI=1S/C14H12BrClN2/c15-11-3-9-2-1-8-4-12(16)13(17)5-10(8)6-14(9)18-7-11/h3-5,7H,1-2,6,17H2 |
Clave InChI |
SSKZWZFJUUDECP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC3=CC(=C(C=C31)Cl)N)N=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
![11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone](/img/structure/B13364443.png)
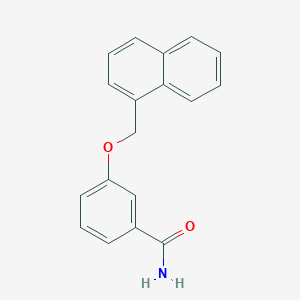
![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
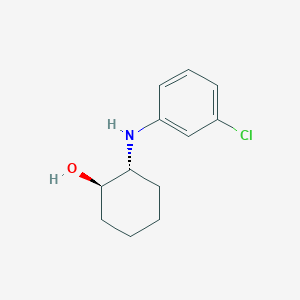
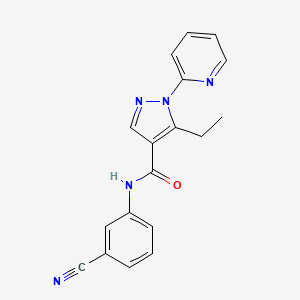
![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)
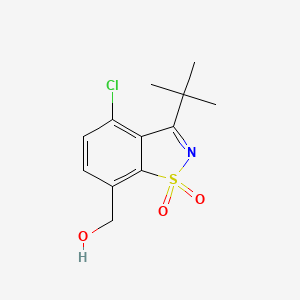

![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)

